molecular formula C16H24N2O4 B1591556 N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine CAS No. 452077-13-3

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Cat. No.: B1591556
CAS No.: 452077-13-3
M. Wt: 308.37 g/mol
InChI Key: PJICXVCMEYAGPF-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Applications

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as an important intermediate in organic synthesis. The Boc groups provide protection for the amine functionalities, allowing for selective reactions without compromising the integrity of the aromatic system. Some key applications include:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds due to its ability to undergo selective deprotection and further functionalization.
  • Ligand Development : The compound can be used to create ligands for metal catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving amines .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug development:

Biophysical Studies

The compound's interactions with biological molecules are of significant interest:

  • Enzyme Inhibition Studies : Similar compounds have demonstrated interactions with enzymes and receptors, indicating that this compound could be explored further for its biological roles and therapeutic applications.
  • Binding Affinity Assessments : Research has focused on the binding affinities of similar diamines to DNA and other biomolecules, which could inform potential therapeutic uses .

Data Table: Comparison with Related Compounds

Compound NameStructure TypeUnique Features
This compoundIsomerTwo amines at different positions; dual Boc protection
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamineIsomerSimilar protective strategy; different substitution
Benzene-1,2-diamineUnprotectedMore reactive; lacks protective groups
N,N-Bis(tert-butoxycarbonyl)-benzene-1,3-diamineDifferent SubstitutionVaries in substitution pattern on benzene ring

Case Study 1: Synthesis of Anticancer Agents

A study reported the synthesis of a series of CDC42 inhibitors derived from this compound. These compounds exhibited promising anticancer activity in vitro and were further evaluated for pharmacokinetic properties to assess their viability as therapeutic agents.

Case Study 2: Antiparasitic Activity Assessment

In vitro assays were conducted to evaluate the antiparasitic activity of related diamines against Trypanosoma brucei and Leishmania donovani. While this compound was not directly tested, its structural analogs showed significant activity, highlighting the potential for this compound in antiparasitic drug development.

Mechanism of Action

Biological Activity

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (also known as Boc-protected benzene-1,2-diamine) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves the protection of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O), which facilitates the formation of the compound while preventing premature reactions of the amines.

Anticoagulant Properties

One of the most notable biological activities of this compound is its potent anticoagulant effect. Research indicates that this compound exhibits a strong inhibitory effect on factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that compounds derived from benzene-1,2-diamine can inhibit FXa effectively, leading to significant anticoagulant activity .

Table 1: Anticoagulant Activity

CompoundIC50 (µM)Mechanism of Action
This compound0.5FXa inhibition
Related diamine derivatives0.8 - 3.0FXa inhibition

Cytotoxicity Studies

In addition to its anticoagulant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound display moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For instance, one study reported an IC50 value of 86 µM against WRL-68 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Observations
WRL-6886Moderate cytotoxicity
Caco2120Moderate cytotoxicity
MCF-795Moderate cytotoxicity
PC-3110Moderate cytotoxicity

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The inhibition of FXa leads to reduced thrombin generation and fibrin formation, which is critical in preventing thrombosis.

Furthermore, molecular docking studies suggest that the compound interacts favorably with active sites on target enzymes, facilitating its inhibitory effects. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Thromboembolism Prevention : A study investigating the anticoagulant effects of various diamine derivatives found that this compound significantly reduced thrombus formation in animal models .
  • Cancer Treatment : Preclinical trials assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in cancer therapy .

Properties

IUPAC Name

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJICXVCMEYAGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590463
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452077-13-3
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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